molecular formula C19H25N3O3 B10994376 N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B10994376
M. Wt: 343.4 g/mol
InChI Key: LDCULRMXPZLDMH-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₂₁N₃O₃
Molecular Weight: 343.4 g/mol
CAS Number: 1574407-02-5
Structural Features:

  • A benzimidazole moiety, known for its role in interacting with biological targets (e.g., enzymes, DNA) .
  • A 2,2-dimethyl-5-oxotetrahydrofuran (THF) ring, which contributes to conformational rigidity and metabolic stability .
  • A pentyl linker connecting the benzimidazole and THF-carboxamide groups, providing spatial flexibility for target binding .

Synthesis:
Synthesized via condensation reactions under controlled conditions (e.g., specific solvents, catalysts) and purified using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Potential Applications:

  • Structural analogs of benzimidazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities, though empirical studies on this compound are pending .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C19H25N3O3/c1-19(2)13(12-17(23)25-19)18(24)20-11-7-3-4-10-16-21-14-8-5-6-9-15(14)22-16/h5-6,8-9,13H,3-4,7,10-12H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

LDCULRMXPZLDMH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NCCCCCC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves the condensation of benzimidazole derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of 1H-benzimidazole with a pentyl halide to form the intermediate, which is then reacted with 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: The pentyl chain can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole or tetrahydrofuran ring.

    Substitution: Substituted pentyl derivatives.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Physical Properties :

  • Limited data on solubility, melting point, or boiling point, highlighting a research gap .

The compound’s uniqueness lies in its hybrid structure combining benzimidazole and tetrahydrofuran-carboxamide motifs. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Biological Activity Unique Features Reference
N-[5-(1H-Benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide Benzimidazole + THF-carboxamide Pentyl linker, dimethyl-THF Hypothesized enzyme inhibition Hybrid structure enhances target binding and metabolic stability
N-[5-(1H-Benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide Benzimidazole + tetrazole Tetrazole ring, methyl groups Antimicrobial, anticancer Tetrazole improves metabolic stability; lacks THF rigidity
N-[5-(1H-Benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide Benzimidazole + benzoxazine Hydroxy group, benzoxazine core Antimicrobial, enzyme inhibition Benzoxazine enhances solubility and redox activity
N-[5-(1H-Benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide Benzimidazole + hydroxyquinoline Hydroxyquinoline core Enzyme inhibition (e.g., kinases) Quinoline moiety enables intercalation with DNA/proteins
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide Benzofuran + azepane Fluorine, azepane ring Analgesic (opioid receptor modulation) Fluorine enhances bioavailability; lacks benzimidazole
Key Insights:

Benzimidazole Hybrids: The target compound’s THF-carboxamide group distinguishes it from analogs with tetrazole (e.g., ) or benzoxazine (e.g., ). Unlike fluorinated benzofuran derivatives (e.g., ), this compound’s benzimidazole core is associated with DNA interaction and enzyme inhibition, broadening its therapeutic scope .

Functional Group Impact: Tetrazole vs. THF: Tetrazole-containing analogs () exhibit enhanced metabolic stability but lack the conformational constraints of the THF ring. Hydroxyquinoline vs.

Biological Activity :

  • While benzimidazole derivatives are broadly antimicrobial or anticancer, the THF-carboxamide hybrid’s mechanism remains underexplored. Comparative studies with benzoxazine () or tetrazole () analogs are needed to clarify its unique pharmacological profile.

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Benzimidazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Tetrahydrofuran ring : Contributes to the compound's chemical reactivity and potential pharmacological effects.

The molecular formula is C17H24N4O3C_{17}H_{24}N_{4}O_{3} with a molecular weight of approximately 344.4 g/mol. The presence of functional groups such as amides enhances its solubility and interaction with biological targets.

Synthesis

The synthesis of this compound involves multi-step reactions that require careful control of conditions to ensure high yield and purity. The general synthetic pathway includes:

  • Formation of the benzimidazole nucleus.
  • Construction of the tetrahydrofuran ring.
  • Amide bond formation to yield the final product.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing benzimidazole and tetrahydrofuran scaffolds were tested against various cancer cell lines:

  • Cell Lines Tested : A549, HCC827, NCI-H358 (human lung cancer).
  • Methods : MTS cytotoxicity assays and BrdU proliferation assays were employed to evaluate cell viability and proliferation.

Results showed that certain derivatives effectively inhibited cell proliferation, suggesting potential for development as antitumor agents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures demonstrated:

  • Effective inhibition against :
    • Gram-negative bacteria (e.g., Escherichia coli)
    • Gram-positive bacteria (e.g., Staphylococcus aureus)

Testing followed CLSI guidelines using broth microdilution methods. Some derivatives showed promising antibacterial activity, indicating their potential use in treating infections .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • DNA Binding : Compounds with benzimidazole structures often interact with DNA, potentially inhibiting replication and transcription processes.
  • Enzyme Inhibition : The amide functional group may interact with specific enzymes involved in cancer cell proliferation or microbial metabolism.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamideContains a thiazole ringPotential use in anti-inflammatory therapies
N-(3-carbamoylphenyl)-1H-pyrazole-5-carboxamidePyrazole core with carbamoyl substitutionInvestigated for pest control applications
N-(4-hydroxycyclohex-2-en-1-yl)acetamideCyclohexene structureExhibits neuroprotective properties

This compound stands out due to its specific combination of structural features that may confer distinct biological activities not found in other compounds.

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